molecular formula C19H24BrNS2 B14779103 Tiquizium (bromide)

Tiquizium (bromide)

Cat. No.: B14779103
M. Wt: 410.4 g/mol
InChI Key: VKBNGRDAHSELMQ-ALAWQYECSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tiquizium bromide can be synthesized through various methods involving thiophene derivatives. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of tiquizium bromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

Tiquizium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene rings in the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of tiquizium, while oxidation and reduction reactions can modify the thiophene rings.

Scientific Research Applications

Tiquizium bromide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Timepidium bromide
  • Tiaprofenic acid
  • Tinoridine
  • Tenidap
  • Zileuton

Uniqueness

Tiquizium bromide is unique due to its specific structure, which includes two thiophene rings and a quaternary ammonium group. This structure contributes to its high affinity for muscarinic receptors and its effectiveness as an antispasmodic agent . Compared to similar compounds, tiquizium bromide has a distinct mechanism of action and a broader range of therapeutic applications.

Properties

Molecular Formula

C19H24BrNS2

Molecular Weight

410.4 g/mol

IUPAC Name

(5R)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide

InChI

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16?,20-;/m1./s1

InChI Key

VKBNGRDAHSELMQ-ALAWQYECSA-M

Isomeric SMILES

C[N@+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]

Origin of Product

United States

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